(6E)-8-oxogeraniol
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Overview
Description
(6E)-8-oxogeraniol is a monoterpenoid that is geraniol bearing an oxo substituent at position 8. It is a monoterpenoid, a member of prenols and an enal.
Scientific Research Applications
Geraniol Hydroxylation and Oxidation
The early steps of the (seco)iridoid pathway involve the conversion of geraniol to 8-oxogeraniol, a precursor for various bioactive compounds with therapeutic applications. CYP76 family members, particularly CYP76B6, catalyze the hydroxylation of geraniol and the subsequent oxidation to 8-oxogeraniol, a key intermediate in the biosynthesis of iridoids (Höfer et al., 2013).
Iridoid Synthase Activity
Iridoid synthase activity, reducing 8-oxogeranial to iridodial, is a critical step in the biosynthesis of monoterpenoid indole alkaloids, including anti-cancer drugs like vinblastine and vincristine. This activity is common among the plant progesterone 5β-reductase family, and the characterization of these enzymes has improved understanding of the biosynthesis of iridoids (Munkert et al., 2014).
Catalytic Selectivity in Iridoid Production
Engineering biocatalytic selectivity in the production of iridoids in Saccharomyces cerevisiae has been studied to control flux towards the iridoid scaffold. The selective reduction of 8-oxogeranial and its cyclization to form nepetalactol are crucial steps, and strategies to avoid non-recoverable loss of carbon through the irreversible reduction of pathway intermediates have been explored (Billingsley et al., 2017).
Odor Characterization and Applications
Odor Analysis of Oxygenated Derivatives
A study on the structural features of geraniol, nerol, and their oxygenated derivatives, including 8-oxo derivatives, revealed that oxygenation at C-8 mainly affects odor quality. The study also found that 8-oxo derivatives have distinct odors compared to their non-oxidized counterparts, with potential applications in flavor and fragrance industries (Elsharif & Buettner, 2016).
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,8,11H,3-4,7H2,1-2H3/b9-6+,10-5+ |
InChI Key |
FRKZCCBKUZTFCA-TXFIJWAUSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/C=O |
SMILES |
CC(=CCO)CCC=C(C)C=O |
Canonical SMILES |
CC(=CCO)CCC=C(C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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